molecular formula C18H27NO4 B4732886 ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate

ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate

Cat. No. B4732886
M. Wt: 321.4 g/mol
InChI Key: UZEZYEBAYSSXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate, also known as EHMPC, is a synthetic compound that has been extensively studied for its potential use in pharmaceuticals and medical research. The compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for a variety of applications.

Mechanism of Action

The mechanism of action of ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been found to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that helps to regulate brain activity. It has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine, another neurotransmitter.
Biochemical and Physiological Effects:
ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has a range of biochemical and physiological effects. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been found to increase the levels of GABA in the brain and inhibit the activity of acetylcholinesterase. ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities. It has also been extensively studied, so there is a wealth of information available on its properties and potential applications. However, there are also limitations to using ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate in lab experiments. It is a complex compound that can be difficult to synthesize, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate. One area of research is the development of new pharmaceuticals based on the compound. ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been found to have a range of potential applications in the treatment of neurological disorders, and further research could lead to the development of new drugs that are more effective and have fewer side effects. Another area of research is the study of the compound's mechanism of action. Further research could help to elucidate how ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate works in the brain, which could lead to a better understanding of neurological disorders and the development of new treatments. Finally, research could also focus on improving the synthesis method of ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate, making it easier and more cost-effective to produce.

Scientific Research Applications

Ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been extensively studied for its potential use in pharmaceuticals and medical research. It has been found to have a range of biochemical and physiological effects, making it a promising candidate for a variety of applications. ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

ethyl 1-(2-hydroxyethyl)-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-3-23-17(21)18(7-9-19(10-8-18)11-12-20)14-15-5-4-6-16(13-15)22-2/h4-6,13,20H,3,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEZYEBAYSSXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCO)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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